A scalable and facile synthetic process for N-(Pyridin-3-yl)piperazine-1-carboxamide hydrochloride was established by researchers. [] The synthesis involved acylation of 4-aminopyridine with N,N′-carbonyldiimidazole, followed by deprotection and salt formation. This optimized procedure yields the product with high purity and a 53% overall yield. []
Anticancer Agents: Derivatives of N-(Pyridin-3-yl)piperazine-1-carboxamide have shown promise as anticancer agents. For instance, DGG200064, a novel compound with this core structure, exhibited therapeutic effects on colon cancer by inducing G2/M arrest. [] Similarly, another derivative, RX-5902, demonstrated potent anti-growth activity in drug-resistant cancer cells and inhibited tumor growth in vivo. []
Anti-inflammatory Agents: PKM-833, a derivative of N-(Pyridin-3-yl)piperazine-1-carboxamide, acts as a potent, selective, and orally active fatty acid amide hydrolase (FAAH) inhibitor. [] In rat models, PKM-833 effectively attenuated formalin-induced pain responses and improved mechanical allodynia in inflammatory pain. []
Neurological Disorder Treatment: This scaffold has been explored for treating neurological disorders. Compound 7a, a selective α7 nicotinic acetylcholine receptor agonist derived from N-(Pyridin-3-yl)piperazine-1-carboxamide, showed potential for treating cognitive impairment associated with neurological disorders. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6